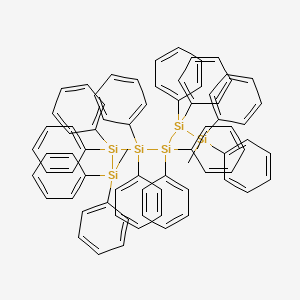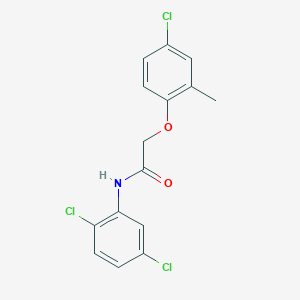
1,3-Bis(2,4,5-trichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,4,5-trichlorophenyl)urea is a chemical compound with the molecular formula C13H6Cl6N2O and a molecular weight of 418.924 g/mol . It is known for its unique structure, which includes two trichlorophenyl groups attached to a urea moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,5-trichlorophenyl)urea can be synthesized through the reaction of 2,4,5-trichloroaniline with phosgene or a phosgene equivalent such as triphosgene . The reaction typically occurs in a solvent like dichloromethane at room temperature, resulting in the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of phosgene or its safer substitutes is common in industrial settings to achieve efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2,4,5-trichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The trichlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of chlorine atoms with other functional groups.
Aplicaciones Científicas De Investigación
1,3-Bis(2,4,5-trichlorophenyl)urea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2,4,5-trichlorophenyl)urea involves its interaction with specific molecular targets. The trichlorophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-chlorophenyl)urea: This compound has similar structural features but with fewer chlorine atoms.
N,N′-dichloro-bis[2,4,6-trichlorophenyl]urea:
Uniqueness
1,3-Bis(2,4,5-trichlorophenyl)urea is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
99515-13-6 |
|---|---|
Fórmula molecular |
C13H6Cl6N2O |
Peso molecular |
418.9 g/mol |
Nombre IUPAC |
1,3-bis(2,4,5-trichlorophenyl)urea |
InChI |
InChI=1S/C13H6Cl6N2O/c14-5-1-9(18)11(3-7(5)16)20-13(22)21-12-4-8(17)6(15)2-10(12)19/h1-4H,(H2,20,21,22) |
Clave InChI |
XODVBDMLZLHPRK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-2-(3,4-dihydro-1-isoquinolinyl)phenyl]-N,4-dimethylbenzenesulfonamide hydrochloride](/img/structure/B11952282.png)


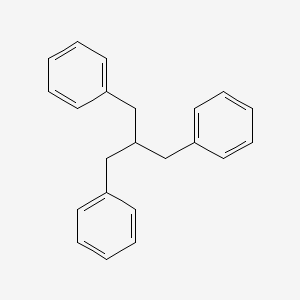


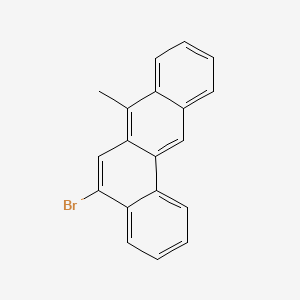

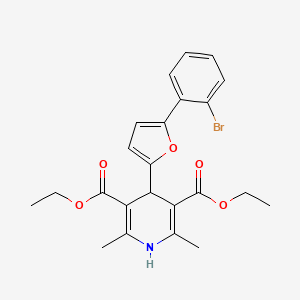
![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)
